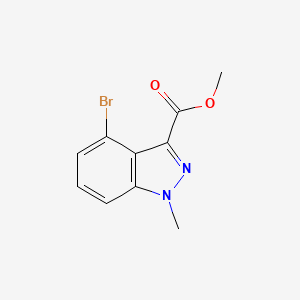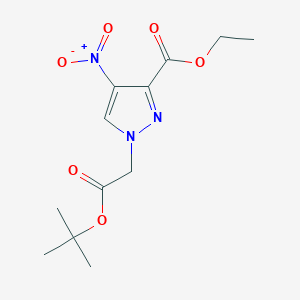
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Übersicht
Beschreibung
“Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate” is a chemical compound. It has a similar structure to other indazole derivatives . Indazole derivatives are often used as intermediate compounds in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom attached to the 4th position of the indazole ring and a methyl group attached to the 1st position . The carboxylate group is attached to the 3rd position of the indazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 269.1 and 255.07 .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate has been explored for its potential in antifungal applications. A study found that compounds similar to it, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrated moderate to excellent activities against various phytopathogenic fungi. This indicates the compound's potential utility in agricultural and pharmaceutical applications targeting fungal pathogens (Du et al., 2015).
Synthesis and Structural Analysis
The compound has been a focus in studies involving regiospecific synthesis, where researchers have developed methods to synthesize various isomers of related indazole compounds. This reflects its importance in chemical synthesis and the potential to create diverse molecular structures for various applications (Dandu et al., 2007).
Chemical Reactions and Derivatives
Studies have investigated the reactions of similar indazole-based compounds, such as their interactions with α-halo ketones and vicinal dibromides. These reactions lead to the formation of new compounds, suggesting a role in synthetic chemistry for the development of novel molecules (Schmidt et al., 2008).
Potential in Cancer Research
Certain derivatives of indazole compounds have shown potential in cancer research. For instance, some compounds exhibited weak growth inhibition on liver cancer cell lines, indicating the possibility of their application in cancer therapy (Huang et al., 2017).
Crystal and Molecular Structure
The crystal and molecular structure of related indazole compounds have been studied, providing insights into their physical and chemical properties. This research is crucial for understanding how these compounds interact in biological systems and their potential applications in material science (Cabildo et al., 2011).
Safety and Hazards
“Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds such as indazole derivatives have been reported to inhibit human neutrophil elastase , suggesting potential targets for this compound.
Mode of Action
It’s worth noting that indazole derivatives have been used in the preparation of protein kinase/akt inhibitors , indicating a possible interaction with these targets.
Biochemical Pathways
Given the potential inhibitory action on human neutrophil elastase , it could be inferred that this compound may influence inflammatory pathways.
Result of Action
Similar compounds have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
Eigenschaften
IUPAC Name |
methyl 4-bromo-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGSRUKWDLFCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178311 | |
| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363383-11-2 | |
| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)




![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)



![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)